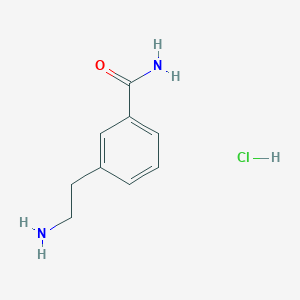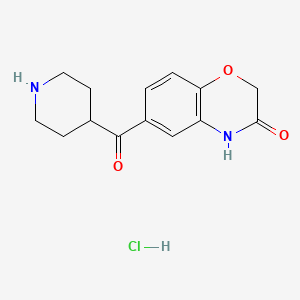![molecular formula C12H15ClN2S B1520882 5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 1171575-96-4](/img/structure/B1520882.png)
5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride
Vue d'ensemble
Description
“5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride” is a biochemical used for proteomics research . It is also known as “3,4-Dimethylphenylhydrazine hydrochloride” with the CAS-No 60481-51-8 .
Molecular Structure Analysis
The molecular formula of this compound is C12H14N2S•HCl . This indicates that the compound consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 1 sulfur atom, and 1 chloride atom.Physical And Chemical Properties Analysis
This compound is a white to pink or beige-brown powder . It has a molecular weight of 172.66 .Applications De Recherche Scientifique
Inhibition of 5-Lipoxygenase
Synthesis and Biological Evaluation of N‐aryl‐4‐aryl‐1,3‐Thiazole‐2‐Amine Derivatives as Direct 5‐Lipoxygenase Inhibitors : This study explored the anti-inflammatory properties of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, focusing on their ability to directly inhibit 5-lipoxygenase (LOX), a critical enzyme in leukotriene synthesis associated with inflammation-related diseases like asthma and rheumatoid arthritis. A specific derivative, N‐(3,5‐dimethylphenyl)‐4‐(4‐chlorophenyl)‐1,3‐thiazole‐2‐amine, demonstrated potent anti-inflammatory activity as a 5-LOX inhibitor (Suh et al., 2012).
Antimicrobial and Anti-Proliferative Properties
1,3,4-Oxadiazole N-Mannich Bases Synthesis, Antimicrobial, and Anti-Proliferative Activities
: This research assessed the in vitro antimicrobial activity of N-Mannich base derivatives against Gram-positive, Gram-negative bacteria, and Candida albicans. Certain derivatives exhibited broad-spectrum antibacterial activities, while others demonstrated potent activity against specific Gram-positive bacteria. The study also evaluated the anti-proliferative activity of these compounds against various human cancer cell lines, identifying several compounds with optimum anti-proliferative activity (Al-Wahaibi et al., 2021).
Antimicrobial Agents Synthesis
Synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents : This study focused on the synthesis of formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, examining their antimicrobial activity against bacterial and fungal strains. The compounds demonstrated moderate antimicrobial activity (Sah et al., 2014).
Structural and Electronic Analysis
A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole : This research detailed the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, using spectroscopic techniques and X-ray diffraction. It also employed density functional theory (DFT) for structural and electronic analysis, including NBO analysis and molecular electrostatic potential mapping. The findings indicated potential applications for this compound as NLO material (Kerru et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-8-3-4-10(5-9(8)2)6-11-7-14-12(13)15-11;/h3-5,7H,6H2,1-2H3,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBIOJDQJKACMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CN=C(S2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



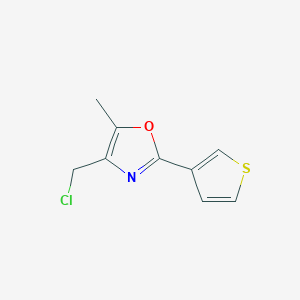
![4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride](/img/structure/B1520805.png)
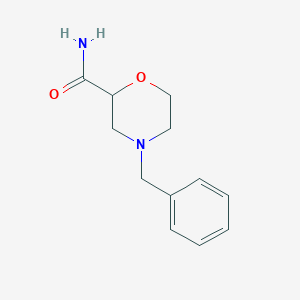
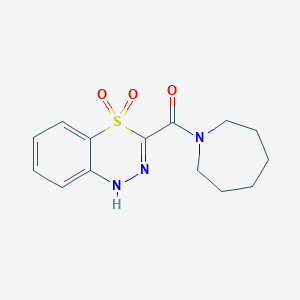
![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde](/img/structure/B1520809.png)
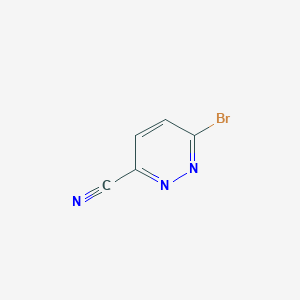
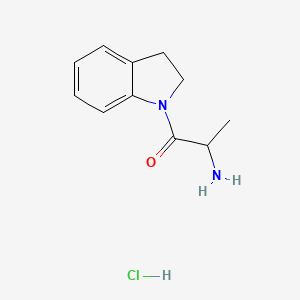
![benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1520814.png)
![2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde](/img/structure/B1520816.png)
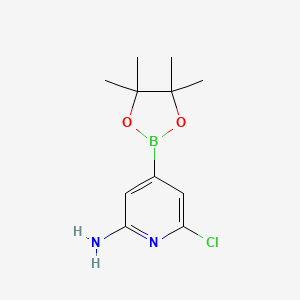
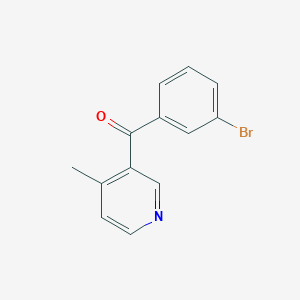
![2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride](/img/structure/B1520820.png)
